molecular formula C10H8F3NO3 B030623 N-[4-(Trifluoromethyl)benzoyl]glycine CAS No. 89035-91-6

N-[4-(Trifluoromethyl)benzoyl]glycine

Cat. No. B030623
CAS RN: 89035-91-6
M. Wt: 247.17 g/mol
InChI Key: BSDJCHNAUGZKFS-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)benzoyl]glycine is a chemical compound of interest in various fields of chemistry and biochemistry. While direct studies on this specific compound might be limited, research on related compounds provides insights into the synthesis methods, molecular structure, chemical reactions, and properties of such chemicals.

Synthesis Analysis

Synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine and similar compounds often involves condensation reactions between benzoyl isothiocyanate derivatives and amino acids. For example, a series of nitro-substituted N-(benzoylcarbamothioyl)-amino acids were synthesized by condensing nitro-benzoyl isothiocyanate with amino acids such as glycine and histidine, demonstrating a general approach to synthesizing benzoyl amino acid derivatives (Omotola et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(Trifluoromethyl)benzoyl]glycine can be characterized using various spectroscopic techniques, including HNMR, CNMR, FTIR, and MS. X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the characterization of N-(3-nitro-benzoylcarbamothioyl)-glycine, revealing its crystallization in the triclinic space group (Omotola et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of N-[4-(Trifluoromethyl)benzoyl]glycine derivatives can be explored through their participation in various chemical reactions, including Michael addition reactions. These reactions are crucial for constructing complex molecules and can demonstrate high stereoselectivity, as observed in studies involving the synthesis of beta-substituted pyroglutamic acids from glycine equivalents (Soloshonok et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, of benzoyl amino acid derivatives, can be influenced by their molecular structure. For instance, the crystal structure analysis provides information on cell dimensions and the space group, which are critical for understanding the material's physical properties (Omotola et al., 2018).

Scientific Research Applications

DNA Targeting Agents

  • Scientific Field : Biochemistry
  • Application Summary : N-[4-(Trifluoromethyl)benzoyl]glycine has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
  • Methods of Application : The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
  • Results : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .

Enzyme Inhibitors

  • Scientific Field : Pharmacology
  • Application Summary : N-[4-(Trifluoromethyl)benzoyl]glycine has been used in the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are potential antimicrobial agents and enzyme inhibitors .
  • Methods of Application : The compounds were synthesized from 4-(trifluoromethyl)benzohydrazide and characterized by spectral methods .
  • Results : All the hydrazinecarboxamides revealed a moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 27.04–106.75 µM and 58.01–277.48 µM, respectively . Some compounds exhibited lower IC50 for AChE than the clinically used drug rivastigmine .

Metabolism and Biochemical Pharmacology

  • Scientific Field : Biochemistry
  • Application Summary : Research on substituted benzoic acids, including those related to N-[4-(Trifluoromethyl)benzoyl]glycine, has revealed insights into their metabolism within the body.
  • Methods of Application : The enzyme glycine N-acyltransferase, which is involved in the metabolism of compounds like N-[4-(Trifluoromethyl)benzoyl]glycine, has been successfully expressed and purified.
  • Results : This work supports its potential in biotechnological applications, including the study of metabolic diseases and the development of detoxification strategies.

Antibacterial Applications

  • Scientific Field : Microbiology
  • Application Summary : Some derivatives of N-[4-(Trifluoromethyl)benzoyl]glycine have been studied for their antibacterial properties.
  • Methods of Application : For example, nitro-substituted N-(benzoylcarbamothioyl)-amino acids, including glycine derivatives, have shown good antibacterial activity.
  • Results : The specific results of these studies were not provided in the source.

Extraction and Analysis of Perfluorinated Compounds

  • Scientific Field : Analytical Chemistry
  • Application Summary : 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) have been used as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs) from traditional Chinese medicine samples .
  • Methods of Application : The main influencing parameters on MSPE, including adsorbent amount, desorption solvent, extraction time, sample volume and pH value of sample solutions, were investigated in detail .
  • Results : The proposed MSPE showed good extraction performances in terms of efficiency, adsorbent amount and extraction time .

Blue LED Applications

  • Scientific Field : Material Science
  • Application Summary : 4-(trifluoromethyl)benzoyl ammonium bromide (4-TMBABr) is used with abundant NH and CO groups to passivate the defects and produce highly stable PEAxPA2-x(CsPbBr3)n-1PbBr4 perovskites for blue LED applications .
  • Methods of Application : The NH group in the 4-TMBABr suppresses the Br-ion mismatch through hydrogen bonds (N-H···Br) and CO group coordinates .
  • Results : The specific results of these studies were not provided in the source .

Synthesis Analysis

  • Scientific Field : Organic Chemistry
  • Application Summary : Synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine and similar compounds often involves condensation reactions between benzoyl isothiocyanate derivatives and amino acids.
  • Methods of Application : For example, a series of nitro-substituted N-(benzoylcarbamothioyl)-amino acids were synthesized by condensing nitro-benzoyl isothiocyanate with amino acids such as glycine and histidine.
  • Results : This demonstrates a general approach to synthesizing benzoyl amino acid derivatives.

Chemical Reactions and Properties

  • Scientific Field : Physical Chemistry
  • Application Summary : The reactivity and chemical properties of N-[4-(Trifluoromethyl)benzoyl]glycine derivatives can be explored through their participation in various chemical reactions.
  • Methods of Application : For instance, Michael addition reactions are crucial for constructing complex molecules and can demonstrate high stereoselectivity.
  • Results : This was observed in studies involving the synthesis of beta-substituted pyroglutamic acids from glycine equivalents.

Physical Properties Analysis

  • Scientific Field : Material Science
  • Application Summary : The physical properties, such as solubility, melting point, and crystalline form, of benzoyl amino acid derivatives, can be influenced by their molecular structure.
  • Methods of Application : For instance, the crystal structure analysis provides information on cell dimensions and the space group.
  • Results : This information is critical for understanding the material’s physical properties.

Blue LED Applications

  • Scientific Field : Material Science
  • Application Summary : 4-(trifluoromethyl)benzoyl ammonium bromide (4-TMBABr) is used with abundant NH and CO groups to passivate the defects and produce highly stable PEAxPA2-x(CsPbBr3)n-1PbBr4 perovskites for blue LED applications .
  • Methods of Application : The NH group in the 4-TMBABr suppresses the Br-ion mismatch through hydrogen bonds (N-H···Br) and CO group coordinates .
  • Results : The specific results of these studies were not provided in the source .

Extraction and Analysis of Perfluorinated Compounds

  • Scientific Field : Analytical Chemistry
  • Application Summary : 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) have been used as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs) from traditional Chinese medicine samples .
  • Methods of Application : The main influencing parameters on MSPE, including adsorbent amount, desorption solvent, extraction time, sample volume and pH value of sample solutions, were investigated in detail .
  • Results : The proposed MSPE showed good extraction performances in terms of efficiency, adsorbent amount and extraction time . The linear ranges of six PFCs were 0.2–20 ng L −1 with the limits of detection (S/N = 3) ranging from 0.010 to 0.025 ng L −1 and relative standard deviation in the range of 2.1–5.0% . The recoveries were in the range of 83.6–107.4% .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and causes severe skin burns and eye damage .

properties

IUPAC Name

2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDJCHNAUGZKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367924
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Trifluoromethyl)benzoyl]glycine

CAS RN

89035-91-6
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid
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